4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

Ospemifene synthesis SERM intermediate Z-isomer precursor

The Z-isomer (CAS 89778-37-0) is the patent-defined, non-substitutable precursor for ospemifene (Osphena®) manufacture. Unlike tamoxifen, 4-OHT, or the E-isomer, only the Z-geometry can directly enter the validated synthetic route per US 10,138,190. Generic ANDA filers require ≥98% Z isomeric purity for regulatory compliance. The E-isomer (CAS 89778-38-1) is also available as a recycling feedstock or HPLC reference standard for impurity profiling per ICH Q3A/Q3B.

Molecular Formula C22H20O2
Molecular Weight 316.4 g/mol
Cat. No. B12507577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol
Molecular FormulaC22H20O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO
InChIInChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2
InChIKeyJRAPAWFDOQVLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol (CAS 89778-37-0/89778-38-1): A Dual-Hydroxyl Triphenylethylene Intermediate for SERM Synthesis and Analytical Reference Standards


4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is a triphenylethylene (TPE) derivative possessing two distinct hydroxyl groups: one phenolic OH on a para-substituted phenyl ring and one primary aliphatic OH on the but-1-enyl side chain (molecular formula C₂₂H₂₀O₂, MW 316.39) . It exists as geometric E (CAS 89778-38-1) and Z (CAS 89778-37-0) isomers. The Z-isomer is the direct, patent-defined synthetic precursor to ospemifene (Osphena®), an FDA-approved selective estrogen receptor modulator (SERM) indicated for moderate-to-severe dyspareunia [1]. The compound is structurally related to, yet functionally distinct from, the tamoxifen metabolite 4-hydroxytamoxifen, differing by the replacement of the basic N,N-dimethylaminoethoxy side chain with a neutral primary alcohol [2]. This dual-hydroxyl, amine-absent architecture confers a unique profile of solubility, reactivity, and synthetic utility relative to other TPE-class SERM intermediates.

Why 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol Cannot Be Replaced by Tamoxifen, 4-Hydroxytamoxifen, or Other TPE Analogs in Critical Applications


Triphenylethylene-class compounds are not functionally interchangeable despite sharing a common diarylbutene scaffold. Tamoxifen and 4-hydroxytamoxifen (4-OHT) each possess a basic tertiary amine side chain (N,N-dimethylaminoethoxy) that is essential for their antiestrogenic pharmacology but is entirely absent in 4-(4-hydroxy-1,2-diphenylbut-1-en-1-yl)phenol [1]. This amine-to-alcohol substitution eliminates the basic center (calculated pKa ~9.4 for the phenolic OH vs. ~8.7 for the amine in 4-OHT), fundamentally altering the compound's ionization state at physiological pH, its organic/aqueous partitioning, and its capacity for downstream derivatization . Furthermore, geometric configuration is functionally decisive: the Z-isomer alone serves as the direct precursor for ospemifene synthesis—a role that neither tamoxifen, 4-OHT, endoxifen, nor the E-isomer can fulfill [2]. Substituting a generic TPE or an incorrect isomer in this synthesis would either fail entirely or require complete re-engineering of the synthetic route.

Quantitative Differentiation Evidence for 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol vs. Closest Comparators: A Procurement-Focused Selection Guide


Synthetic Irreplaceability: Z-Isomer Is the Exclusive, Patent-Defined Direct Precursor to FDA-Approved Ospemifene

The Z-isomer of 4-(4-hydroxy-1,2-diphenylbut-1-en-1-yl)phenol (formula IIa) is the explicitly designated and sole direct precursor for the final-step conversion to ospemifene, the active pharmaceutical ingredient (API) in Osphena® [1]. No other triphenylethylene—including tamoxifen, 4-hydroxytamoxifen, toremifene, endoxifen, or the E-isomer—is capable of serving this synthetic role without complete redesign of the manufacturing process. The E-isomer is classified as an undesired byproduct and must be recycled via isomerization to regenerate the Z/E mixture [2]. The patent literature explicitly defines ospemifene preparation as: (e) converting the Z-isomer of 4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol to ospemifene [1].

Ospemifene synthesis SERM intermediate Z-isomer precursor process chemistry

Isomer Recycling Process Economics: E-Isomer Isomerized to ≥48% Z-Content for Maximum Material Utilization

The E-isomer, an undesired byproduct in ospemifene synthesis, can be recovered and recycled through a patented isomerization process that generates a Z,E-isomeric mixture containing not less than 48% of the desired Z-isomer [1]. This recycling step is performed by dissolving the E-isomer in a solvent (preferably ethyl acetate) and stirring/heating at 10–150°C, preferentially 40–80°C, until the Z-isomer content reaches the ≥48% threshold [1]. The isomerized mixture can then be re-subjected to Z/E separation, and the cycle optionally repeated. This recyclability transforms the E-isomer from a waste stream into a recoverable asset, improving overall process atom economy. In contrast, the basic-amine-containing TPEs (tamoxifen, 4-OHT) lack this specific recycling pathway because their geometric isomerization is complicated by the presence of the protonatable amine and differing stereoelectronic constraints.

Isomer recycling process economics Z/E equilibration green chemistry

Dual-Hydroxyl Architecture vs. Basic Amine: Absence of a Tertiary Amine Eliminates pH-Dependent Ionization and Alters Derivatization Chemistry

4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol contains two hydroxyl groups (one phenolic Ar–OH, one primary aliphatic –CH₂CH₂OH) and zero basic nitrogen atoms, whereas 4-hydroxytamoxifen, endoxifen, and tamoxifen each contain a tertiary amine (N,N-dimethylamino or N-methylamino) with pKa ~8.5–9.0 that is substantially protonated at physiological pH . This structural divergence has three quantifiable consequences: (1) the target compound remains neutral across the full physiological pH range (phenolic pKa ~9.4), whereas 4-OHT is ~50% protonated at pH 7.4; (2) the absence of the basic amine eliminates the possibility of amine-oxide or quaternary ammonium metabolite formation, which are known metabolic pathways for tamoxifen and 4-OHT [1]; (3) the primary aliphatic alcohol provides a distinct synthetic handle for esterification, etherification, or oxidation that is chemically orthogonal to the phenolic OH, enabling regioselective mono-derivatization—a capability not available in 4-OHT where the basic amine dominates reactivity [2].

Structure-activity relationship prodrug design ionization state phenol vs amine

Aqueous Solubility and Organic Solvent Partitioning: Calculated 44 mg/L vs. 4-OHT Experimental ~3 mg/L—Implications for Formulation and Extraction

The Z-isomer of the target compound has a calculated aqueous solubility of 0.044 g/L (44 mg/L) at 25°C, with a calculated density of 1.165±0.06 g/cm³ . In comparison, 4-hydroxytamoxifen has a reported experimental water solubility of approximately 3.03 mg/L at 25°C [1], indicating the target compound's calculated aqueous solubility is approximately 14.5-fold higher. While both compounds are classified as practically insoluble in water, this difference reflects the replacement of the lipophilic N,N-dimethylaminoethoxy moiety with a more hydrophilic primary alcohol. Both compounds show good solubility in organic solvents (DMSO, ethanol, methanol) . The absence of a basic amine in the target compound also means its aqueous solubility is pH-independent between pH 4 and 9, unlike 4-OHT whose solubility increases under acidic conditions due to amine protonation .

Aqueous solubility logP formulation extraction efficiency

DNA Adduct Formation Profile: Peroxidase-Mediated Activation of the Monohydroxy Analog (Metabolite E) Produces a Distinct Adduct Pattern vs. 4-Hydroxytamoxifen

The monohydroxy analog metabolite E [(E,Z)-1,2-diphenyl-1-(4-hydroxyphenyl)-but-1-ene], which shares the core TPE scaffold with the target compound but lacks the side-chain primary alcohol, shows a qualitatively different DNA adduct formation pattern when activated by uterine peroxidase compared with 4-hydroxytamoxifen [1]. Specifically, peroxidase activation of cis/trans-metabolite E produced two DNA adducts (designated d and e), while activation of 4-HO-TAM under identical conditions produced one major adduct (a) and two minor adducts (b and c)—a total of three adducts [1]. Tamoxifen-DNA adduct 1 detected in both liver and uterus of treated Sprague-Dawley rats (relative adduct level: 6.4±4.1×10⁻⁹ at 20 mg/kg TAM for 7 days) was similar to adducts produced by 4-HO-TAM activation, but not to those from metabolite E [1]. Microsomal activation of metabolite E produced two major (a and b) and up to six minor DNA adducts, while microsomal activation of tamoxifen produced one major (no. 6) and several minor adducts—adducts a and b from metabolite E corresponded to adducts 9 and 4 from tamoxifen [2]. These divergent adduct fingerprints suggest that the target compound, with its additional side-chain hydroxyl, would exhibit a further differentiated electrophilic reactivity and DNA-binding profile.

DNA adduct genotoxicity peroxidase activation tamoxifen metabolite

Optimal Procurement and Application Scenarios for 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol Based on Quantitative Differentiation Evidence


Scenario 1: Ospemifene Generic API Process Development and Scale-Up

The Z-isomer is the patent-defined, non-substitutable precursor for ospemifene manufacture [1]. Generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for ospemifene must source the Z-isomer with high isomeric purity (≥98% Z) to ensure regulatory compliance and process reproducibility. Concurrently, procurement of the E-isomer as a recycling feedstock enables the recovery pathway defined in US 10,138,190, where the E-isomer is isomerized to a Z/E mixture with ≥48% Z content . Laboratories validating ospemifene impurity profiling methods also require both isomers as reference standards for HPLC method development, per ICH Q3A/Q3B guidelines.

Scenario 2: Tamoxifen Metabolite and Genotoxicity Research—Mechanistic Probe Compound

The distinct DNA adduct profile of the monohydroxy analog (metabolite E) compared with 4-OHT and tamoxifen [1] establishes this compound class as a valuable mechanistic probe for investigating tamoxifen-associated genotoxicity. Researchers studying peroxidase-mediated metabolic activation in uterine or hepatic tissue can utilize the target compound—with its additional side-chain hydroxyl—to test structure-dependent hypotheses about DNA adduct formation. Its absence of a basic amine eliminates confounding N-oxidation pathways, allowing cleaner interrogation of phenol-mediated redox cycling or quinone methide formation mechanisms.

Scenario 3: Prodrug Design and Selective Derivatization Chemistry

The dual-hydroxyl architecture (phenolic OH + primary aliphatic OH) provides two chemically orthogonal functionalization handles [1]. The phenolic OH can be selectively protected (e.g., as a benzyl or silyl ether) or derivatized (e.g., phosphate ester prodrug), while the primary alcohol can independently undergo esterification, etherification, oxidation to the carboxylic acid, or halogenation (e.g., to the 4-chloro derivative) . This regioselectivity is unavailable in 4-OHT, where the basic amine competes for reactivity. Medicinal chemistry groups synthesizing novel TPE-based SERMs, fluorescent probes, or PROTAC conjugates benefit from this orthogonal reactivity.

Scenario 4: Analytical Reference Standard for LC-MS/MS Method Development and Validation

The geometric isomers (E and Z) of this compound exhibit differential chromatographic and mass spectrometric behavior, as demonstrated by LC-MS/MS methods developed for the closely related metabolite E (E- and Z-isomers showing distinct retention and ionization characteristics) [1]. Analytical laboratories developing regulatory-grade bioanalytical methods for ospemifene and its related substances, or for tamoxifen metabolite panels in clinical pharmacokinetic studies, require both isomers as certified reference standards. The Z-isomer is essential as the direct ospemifene precursor and potential process impurity; the E-isomer serves as a system suitability marker for isomeric separation validation.

Quote Request

Request a Quote for 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.